N-cyclohexyl-1-methylpiperidin-4-amine

Sigma-2 Receptor Pharmacology Radioligand Binding Assay Neuropharmacology

N-cyclohexyl-1-methylpiperidin-4-amine is a critical sigma-2 (σ2) receptor pharmacophore with a defined Ki of 90 nM and 9-fold selectivity over σ1. Its direct cyclohexyl-amine substitution uniquely balances lipophilicity and steric bulk, making it an irreplaceable reference for SAR campaigns. Unlike high-affinity agonists that cause rapid desensitization, its moderate potency enables nuanced investigation of σ2-mediated pathways in oncology and neurodegeneration research. Ensure experimental reproducibility—source this specific free-base form (MW 196.33, C12H24N2) to avoid the solubility and handling variability of salt forms.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 857377-38-9
Cat. No. B3158371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-methylpiperidin-4-amine
CAS857377-38-9
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H24N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h11-13H,2-10H2,1H3
InChIKeyPEJMIIJDQORDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclohexyl-1-methylpiperidin-4-amine (CAS 857377-38-9): Molecular Identity and Core Physicochemical Profile for Informed Procurement


N-cyclohexyl-1-methylpiperidin-4-amine (CAS 857377-38-9) is a synthetic, small-molecule piperidine derivative characterized by the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . This compound is defined by its 4-amino-substituted piperidine core, which bears a cyclohexyl substituent on the amine nitrogen and a methyl group at the piperidine 1-position. It is classified as a tertiary amine, a feature that influences its basicity and potential for forming salts, such as the dihydrochloride (CAS 1187930-41-1) . Computed physicochemical properties include a density of 1.0±0.1 g/cm³ and a boiling point of 265.9±8.0 °C at 760 mmHg . The compound is available from commercial suppliers at purities typically ≥95% .

Why Sigma-2 Receptor Ligand Procurement Requires N-cyclohexyl-1-methylpiperidin-4-amine: The Criticality of Structure-Affinity Relationships


In the domain of sigma-2 (σ2) receptor ligand development, generic substitution is precluded by the profound impact of subtle structural modifications on receptor binding affinity and selectivity. The piperidine-based scaffold of N-cyclohexyl-1-methylpiperidin-4-amine is a key pharmacophore for σ2 engagement, but its precise substitution pattern—specifically, the direct attachment of a cyclohexyl group to the 4-amino nitrogen and a methyl group at the piperidine 1-position—is essential for achieving a unique binding profile . Closely related analogs, such as those with a cyclohexylmethyl substituent (e.g., CAS 416864-13-6), exhibit altered molecular geometry, lipophilicity, and steric bulk, leading to distinct and often unpredictable shifts in affinity and selectivity for sigma receptor subtypes . Furthermore, the free base form (N-cyclohexyl-1-methylpiperidin-4-amine) and its salt forms (e.g., dihydrochloride) differ significantly in solubility and handling characteristics, which directly affect experimental reproducibility and formulation development . Therefore, interchangeable use of in-class compounds without quantitative binding data poses a high risk of experimental failure and invalid structure-activity relationship (SAR) conclusions.

N-cyclohexyl-1-methylpiperidin-4-amine: A Quantitative Comparative Analysis of Sigma Receptor Binding Affinity and Selectivity


Sigma-2 Receptor Binding Affinity of N-cyclohexyl-1-methylpiperidin-4-amine Compared to High-Affinity Reference Ligands

N-cyclohexyl-1-methylpiperidin-4-amine demonstrates a specific binding affinity for the sigma-2 (σ2) receptor. In direct competitive binding assays, its inhibition constant (Ki) for the σ2 receptor in rat PC12 cells was measured at 90 nM [1]. This affinity is notably lower than that of high-affinity σ2 reference ligands such as CM 764 (Ki = 3.5 nM) and PB28 (Ki = 0.68 nM) [2], positioning the target compound as a moderate-affinity probe rather than a high-potency agonist.

Sigma-2 Receptor Pharmacology Radioligand Binding Assay Neuropharmacology

Sigma-1 vs. Sigma-2 Receptor Selectivity Profile of N-cyclohexyl-1-methylpiperidin-4-amine

The compound exhibits a measurable preference for the sigma-2 receptor over the sigma-1 receptor. Its Ki for the sigma-1 receptor, determined in guinea pig brain membranes, is 841 nM [1]. The resultant sigma-1/sigma-2 selectivity ratio is 9.3 (841 nM / 90 nM), indicating approximately 9-fold higher affinity for the σ2 subtype [2]. In contrast, the reference ligand PB28 displays near-equivalent high affinity for both subtypes (Ki σ2 = 0.68 nM, Ki σ1 = 0.38 nM) with a selectivity ratio of 0.56 .

Sigma Receptor Subtype Selectivity Binding Assay Neurodegenerative Disease Research

Physicochemical Differentiation: Lipophilicity and Molecular Weight as Procurement Considerations

N-cyclohexyl-1-methylpiperidin-4-amine possesses a molecular weight of 196.33 g/mol and contains a cyclohexyl group directly attached to the piperidine amine, which confers a distinct lipophilic profile compared to analogs with extended linkers . In contrast, the closely related N-(cyclohexylmethyl)-1-methylpiperidin-4-amine (CAS 416864-13-6) has a higher molecular weight (210.36 g/mol) due to the added methylene spacer, and this structural difference is known to influence membrane permeability and off-target binding .

Medicinal Chemistry Drug Design Pharmacokinetics

Validated Application Scenarios for N-cyclohexyl-1-methylpiperidin-4-amine Based on Quantitative Binding and Selectivity Data


Sigma-2 Receptor Pharmacology: Use as a Moderate-Affinity Probe for Pathway Dissection

The compound's measured Ki of 90 nM for the sigma-2 receptor [1] supports its application as a pharmacological tool to investigate σ2-mediated signaling pathways, particularly in cellular models of cancer and neurodegeneration where high-affinity agonists (e.g., PB28, CM 764) may induce rapid desensitization or off-target effects due to their ultra-potent binding [2]. The 9-fold selectivity over σ1 receptors further enables the study of σ2-specific functions without the confounding influence of σ1 activation [1].

Structure-Activity Relationship (SAR) Studies in Sigma Ligand Optimization

The quantitative binding data and unique structural features of N-cyclohexyl-1-methylpiperidin-4-amine (cyclohexyl directly on amine nitrogen, MW = 196.33 g/mol) [1] position it as a critical reference point in SAR campaigns. Researchers can systematically compare its affinity and selectivity profile against analogs with varied N-substituents (e.g., N-(cyclohexylmethyl)-1-methylpiperidin-4-amine) to map the impact of linker length and steric bulk on σ2 receptor engagement [2].

Development of Selective Sigma-2 Radioligands and Fluorescent Probes

Given its defined σ2 binding affinity and moderate potency, N-cyclohexyl-1-methylpiperidin-4-amine can serve as a starting scaffold for the development of σ2-selective radioligands or fluorescent probes [1]. The direct cyclohexyl substitution offers a convenient handle for further derivatization, and the established binding data provide a baseline for evaluating the impact of synthetic modifications on target engagement and selectivity [2].

Comparative Oncology Research: Differentiating Cytotoxic vs. Cytostatic σ2 Ligand Effects

In oncology, sigma-2 ligands can induce cell death or modulate tumor proliferation [1]. The moderate affinity of N-cyclohexyl-1-methylpiperidin-4-amine (Ki = 90 nM) [2] makes it a valuable tool for distinguishing between cytotoxic effects driven by high-affinity, potent ligands (e.g., PB28) and more nuanced, potentially cytostatic or modulatory effects mediated by lower-affinity interactions. This distinction is critical for selecting appropriate lead compounds for anticancer drug development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexyl-1-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.